molecular formula C19H20N2O4S2 B2444001 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896354-92-0

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No. B2444001
CAS RN: 896354-92-0
M. Wt: 404.5
InChI Key: ORHZTEXORHTBPI-VXPUYCOJSA-N
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Description

The compound is a complex organic molecule. It seems to be involved in various chemical reactions, particularly in the field of organic chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds has been described . Arylbenzothiazolylether diazonium salts, which could be structurally related to the compound , were used as dual-function reagents . Another method involves a copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters .


Molecular Structure Analysis

The molecular structure of this compound is likely complex given its long IUPAC name. It appears to contain a benzothiazole moiety, which is a heterocyclic compound .


Chemical Reactions Analysis

The compound seems to be involved in various chemical reactions. For example, it may participate in a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . It might also be involved in a copper (II)-catalyzed cascade Csp2–P/C–C bond formation .

Scientific Research Applications

Synthesis Techniques

  • A high-yield synthesis method for related benzamide derivatives was developed starting from dimethoxybenzoic acid. This method provides a simpler and more efficient pathway for synthesizing such compounds, contributing to research and development in medicinal chemistry (Bobeldijk et al., 1990).

Photodynamic Therapy Applications

  • Zinc phthalocyanine derivatives substituted with benzamide groups have demonstrated potential in photodynamic therapy, particularly for cancer treatment. Their properties as photosensitizers, including high singlet oxygen quantum yield, make them valuable in this field (Pişkin et al., 2020).

Anticancer Activity

  • Cobalt(II) complexes of certain benzamide derivatives have been synthesized and shown promise in terms of their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Electrophysiological Activity

  • N-substituted benzamide derivatives have shown cardiac electrophysiological activity, specifically as class III agents, which suggests potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Chemical Sensing

  • Certain benzothiazole derivatives, including those similar in structure to the compound , have been used as chemosensors for cyanide anions. This illustrates their potential utility in environmental monitoring and safety applications (Wang et al., 2015).

Microwave-Assisted Synthesis

  • The use of microwave irradiation has been explored for the synthesis of benzamide derivatives, offering a more efficient and cleaner method compared to traditional thermal heating (Saeed, 2009).

Antimicrobial Activity

  • Some benzamide derivatives have shown significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Priya et al., 2006).

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-4-9-16-17(12-13)26-19(21(16)10-11-25-2)20-18(22)14-5-7-15(8-6-14)27(3,23)24/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHZTEXORHTBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide

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